molecular formula C10H15Cl2N3 B3086020 N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride CAS No. 1158445-87-4

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Cat. No.: B3086020
CAS No.: 1158445-87-4
M. Wt: 248.15
InChI Key: MHSHZEMJTUSUGX-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative featuring a methyl-substituted benzimidazole core and an N-methyl methanamine side chain, with two hydrochloride counterions. The molecular formula is C₁₀H₁₅Cl₂N₃ (MW: 248.15) based on its structural analogs . Benzimidazole derivatives are notable for their role in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents. The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Properties

IUPAC Name

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHZEMJTUSUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Solubility and Stability

All compared compounds are dihydrochloride salts, ensuring high aqueous solubility. However, molecular weight and substituent polarity influence molar solubility:

  • Higher polarity (e.g., methoxy, hydroxyl groups) : Improved solubility but reduced passive diffusion .
Pharmacophore Considerations
  • The benzimidazole core in the target compound provides a rigid scaffold for aromatic interactions, absent in pyrimidine analogs .
  • Ethyl or methoxy substitutions may shift selectivity between homologous targets (e.g., varying kinase isoforms) .

Biological Activity

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole core, which is known for its pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C10H15Cl2N
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 887571-32-6
  • Structure : The compound contains a methyl group and a methanamine moiety attached to the benzimidazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

PathogenMIC (μg/mL)
Escherichia coli15
Klebsiella pneumoniae17
Staphylococcus aureus19
Staphylococcus epidermidis9
Candida albicans11
Aspergillus niger15

These results demonstrate the compound's potential as an effective antimicrobial agent against both bacterial and fungal infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on related benzimidazole derivatives showed potent cytotoxicity across various human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that the compound is significantly more effective than existing treatments:

Cell LineLC50 (nM)
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9

The findings suggest that the compound can effectively target chemoresistant cancer cells, making it a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS) leading to DNA damage. This process triggers apoptotic pathways through the phosphorylation of p53 and upregulation of p21, resulting in cell cycle arrest and apoptosis .

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of various pathogenic microorganisms, confirming its broad-spectrum antimicrobial activity.
  • Cytotoxicity in Cancer Treatment : In vitro studies on cancer cell lines revealed that this compound could significantly reduce cell viability, suggesting its potential role in developing new cancer therapies.
  • Theranostic Applications : The structure of the compound allows for the incorporation of imaging agents, potentially facilitating its use in theranostic applications where both diagnosis and treatment are combined .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Reactant of Route 2
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N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

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